molecular formula C17H27N3O2S B2939661 1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea CAS No. 2034621-86-6

1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea

Cat. No.: B2939661
CAS No.: 2034621-86-6
M. Wt: 337.48
InChI Key: CZWPKWOZZXOTLE-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex structure with multiple functional groups, including an oxane ring, a thiophene ring, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the oxane ring through cyclization reactions.
  • Introduction of the thiophene ring via cross-coupling reactions.
  • Formation of the piperidine ring through reductive amination.
  • Coupling of the intermediate compounds to form the final urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea may undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction pathways relevant to the target.

Comparison with Similar Compounds

Similar Compounds

    1-(oxan-4-yl)-3-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)urea: Similar structure with a thiophene ring at a different position.

    1-(oxan-4-yl)-3-({1-[(furan-3-yl)methyl]piperidin-4-yl}methyl)urea: Similar structure with a furan ring instead of a thiophene ring.

    1-(oxan-4-yl)-3-({1-[(benzyl]piperidin-4-yl}methyl)urea: Similar structure with a benzyl group instead of a thiophene ring.

Uniqueness

1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c21-17(19-16-3-8-22-9-4-16)18-11-14-1-6-20(7-2-14)12-15-5-10-23-13-15/h5,10,13-14,16H,1-4,6-9,11-12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWPKWOZZXOTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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